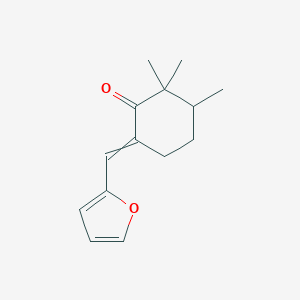
4-Hydroxy-3-isopropoxy-4-methyl-2-phenyl-2-cyclobuten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-isopropoxy-4-methyl-2-phenyl-2-cyclobuten-1-one, commonly known as HIPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HIPP belongs to the family of cyclobutenones and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of HIPP is not fully understood. However, studies have shown that HIPP inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. HIPP has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.
Biochemische Und Physiologische Effekte
HIPP has been shown to possess anti-inflammatory and anti-tumor properties. In animal studies, HIPP has been shown to reduce inflammation and pain in various models of inflammation. HIPP has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. However, the toxicity and pharmacokinetics of HIPP have not been fully characterized.
Vorteile Und Einschränkungen Für Laborexperimente
HIPP has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. HIPP has also been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, the toxicity and pharmacokinetics of HIPP have not been fully characterized, which limits its use in pre-clinical studies.
Zukünftige Richtungen
There are several future directions for HIPP research. One area of research is the characterization of the toxicity and pharmacokinetics of HIPP. This information is essential for the development of HIPP as a potential drug candidate. Another area of research is the development of novel HIPP derivatives with improved pharmacological properties. Finally, HIPP can be used as a building block for the synthesis of various natural products and pharmaceuticals, which opens up new avenues for drug discovery.
Synthesemethoden
HIPP can be synthesized using various methods, including the reaction of 2-cyclobuten-1-one with 4-methyl-2-phenyl-1,3-dioxolane-4-carboxylic acid, followed by the reaction with isopropylmagnesium bromide. Another method involves the reaction of 2-cyclobuten-1-one with 4-methyl-2-phenyl-1,3-dioxolane-4-carboxylic acid, followed by the reaction with isopropenylmagnesium bromide. Both methods yield HIPP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
HIPP has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, HIPP has been shown to possess anti-inflammatory and anti-tumor properties. HIPP has also been used as a building block in the synthesis of various natural products and pharmaceuticals. In material science, HIPP has been used as a precursor for the synthesis of novel materials with unique properties. In organic synthesis, HIPP has been used as a key intermediate in the synthesis of various compounds.
Eigenschaften
Produktname |
4-Hydroxy-3-isopropoxy-4-methyl-2-phenyl-2-cyclobuten-1-one |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
4-hydroxy-4-methyl-2-phenyl-3-propan-2-yloxycyclobut-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-9(2)17-13-11(12(15)14(13,3)16)10-7-5-4-6-8-10/h4-9,16H,1-3H3 |
InChI-Schlüssel |
ZQECSUHHNNTYPF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1(C)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)OC1=C(C(=O)C1(C)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)
![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)



![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)